
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol is a synthetic organic compound with the molecular formula C20H24Br2O4 It is characterized by the presence of two bromine atoms and an ethylenedioxy group attached to an estratriene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol typically involves multiple steps:
Bromination: The starting material, 17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4). This step introduces bromine atoms at the 2 and 4 positions of the estratriene ring.
Purification: The brominated product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with hydroxide ions can yield hydroxy derivatives, while oxidation can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of steroidal drugs and hormone analogs.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological targets, such as hormone receptors, to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol involves its interaction with molecular targets, such as hormone receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-1,3,5(10)-estratriene-3,16alpha-diol: Lacks the ethylenedioxy group, which may affect its reactivity and biological activity.
17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol: Lacks the bromine atoms, potentially altering its chemical properties and applications.
Uniqueness
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol is unique due to the presence of both bromine atoms and the ethylenedioxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Actividad Biológica
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol (CAS Number: 90474-20-7) is a synthetic derivative of estradiol that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure (C20H24Br2O4), which includes two bromine atoms and an ethylenedioxy group that may influence its interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C20H24Br2O4 |
Molecular Weight | 488.22 g/mol |
Solubility | Chloroform, Methanol |
Appearance | Off-white solid |
The biological activity of this compound is primarily linked to its interaction with estrogen receptors (ERs). Research indicates that compounds with similar structures can act as selective estrogen receptor modulators (SERMs), exhibiting both estrogenic and anti-estrogenic properties depending on the target tissue.
Estrogenic Activity
Studies have shown that this compound can bind to estrogen receptors and mimic estrogen's effects in certain tissues. This property is crucial for understanding its potential therapeutic applications in hormone replacement therapy or as a treatment for estrogen-related conditions.
Antitumor Effects
Preliminary research suggests that this compound may exhibit antitumor properties. In vitro studies have indicated that it can inhibit the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression is an area of ongoing research.
Case Studies
-
Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation and increased apoptosis rates. The mechanism was linked to the activation of ER-mediated pathways that promote apoptotic signaling. -
Animal Models
In rodent models, administration of this compound showed a decrease in tumor incidence when compared to control groups treated with estradiol alone. This suggests a potential protective effect against hormone-dependent tumors.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol, and how can researchers optimize the reaction conditions?
- Methodological Answer : Synthesis involves regioselective bromination and protecting group strategies. For example, the ethylenedioxy group at C17 is critical for stabilizing intermediates during hydroxylation reactions. Challenges include controlling bromination at C2 and C4 positions while avoiding over-bromination. Researchers can optimize conditions by using anhydrous solvents (e.g., DCM) and low temperatures (0–5°C) to moderate reactivity .
Q. How can NMR and mass spectrometry (MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on diagnostic signals:
- Ethylenedioxy protons (δ 4.0–4.5 ppm, multiplet).
- Brominated aromatic protons (δ 7.2–7.8 ppm).
- Hydroxyl protons (δ 1.5–2.5 ppm, exchangeable).
- MS : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic patterns from bromine (²⁷⁹Br/⁸¹Br, 1:1 ratio). Isotopic labeling (e.g., ¹³C) can resolve ambiguities in fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential bromine vapor release.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Storage : Separate from oxidizing agents and acids; store in airtight containers at 2–8°C.
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during bromination of the estratriene core?
- Methodological Answer : Contradictions often arise from competing electrophilic aromatic substitution pathways. Strategies include:
- Computational Modeling : Density Functional Theory (DFT) to predict reactive sites based on electron density maps.
- Directed Bromination : Use Lewis acids (e.g., FeBr₃) to direct bromination to specific positions.
- Kinetic Control : Monitor reaction progress via TLC and quench reactions at intermediate stages to isolate desired isomers .
Q. What methodologies are suitable for studying the metabolic stability of this compound in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Incubate with primary human hepatocytes and analyze metabolites via LC-MS/MS.
- Cytochrome P450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interactions.
- Microsomal Stability : Measure half-life (t₁/₂) in liver microsomes with NADPH cofactor .
Q. How can isotopic labeling (e.g., ²H, ¹³C) improve mechanistic studies of its estrogen receptor binding affinity?
- Methodological Answer :
- ²H Labeling : Track hydrogen bonding interactions via deuterium isotope effects in binding assays.
- ¹³C NMR : Map binding-induced conformational changes in the estratriene core.
- Stable Isotope Standards : Use ¹³C-labeled analogs as internal standards in quantitative MS for precise affinity measurements .
Q. What experimental designs are recommended to analyze the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
Condition | Protocol |
---|---|
Acidic (0.1M HCl) | Incubate at 40°C for 24h, monitor via HPLC. |
Alkaline (0.1M NaOH) | Same as above, quench with acetic acid. |
Oxidative (3% H₂O₂) | Monitor peroxide-mediated bromine displacement. |
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Source Validation : Confirm compound purity (>98% via HPLC) and exclude batch-to-batch variability.
- Assay Standardization : Use ERα/ERβ reporter gene assays with consistent cell lines (e.g., MCF-7 for ERα).
- Meta-Analysis : Compare EC₅₀ values across studies, adjusting for differences in solvent (e.g., DMSO concentration ≤0.1%) .
Q. What strategies can resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Co-Solvency Approach : Use water-miscible solvents (e.g., PEG-400) to enhance aqueous solubility.
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict optimal solvents.
- Crystallization Studies : Perform X-ray diffraction to identify polymorphic forms affecting solubility .
Q. Tables for Key Data
Property | Value/Technique | Reference |
---|---|---|
Molecular Weight | 504.2 g/mol (C₁₉H₂₂Br₂O₄) | |
LogP (Predicted) | 3.8 ± 0.2 (ACD/Labs) | |
UV-Vis λₘₐₓ | 280 nm (ε = 12,500 M⁻¹cm⁻¹) | |
Thermal Decomposition | 220–240°C (DSC) |
Propiedades
IUPAC Name |
(8'R,9'S,13'S,14'S,16'R)-2',4'-dibromo-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Br2O4/c1-19-5-4-10-11(14(19)9-16(23)20(19)25-6-7-26-20)2-3-12-13(10)8-15(21)18(24)17(12)22/h8,10-11,14,16,23-24H,2-7,9H2,1H3/t10-,11+,14-,16+,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKVLVMQIYQXIM-IYFIKPEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C24OCCO4)O)CCC5=C(C(=C(C=C35)Br)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C24OCCO4)O)CCC5=C(C(=C(C=C35)Br)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Br2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.